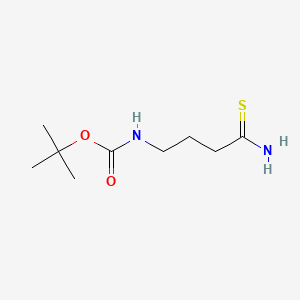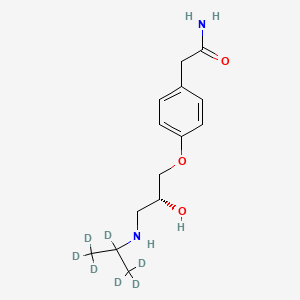
D-Ribose-2,5-13C2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Ribose-2,5-13C2 is a stable isotope-labelled compound. It is produced by the fermentation of glucose by microorganisms in a culture medium without adding calcium carbonate . The IUPAC name for this compound is (2S,3R,4R)-2,3,4,5-tetrahydroxy (2,5-13C2)pentanal .
Molecular Structure Analysis
The molecular formula of this compound is C3 [13C]2H10O5 . The InChI Key is PYMYPHUHKUWMLA-RKXWPHFKSA-N . D-Ribose occurs in two crystal forms that contain β- and α-pyranose forms in various ratios .Physical And Chemical Properties Analysis
The molecular weight of this compound is 152.11 . More specific physical and chemical properties were not found in the search results.科学的研究の応用
Glycation and Protein Aggregation
D-Ribose, a naturally occurring pentose monosaccharide, plays a crucial role in several metabolic pathways. It's implicated in the glycation of proteins, leading to the formation of advanced glycation end products (AGEs), which cause cellular dysfunction and death. Ribosylation, a rapid form of this process, has been shown to induce protein aggregation both in vitro and in vivo, potentially contributing to cognitive impairments (Wei et al., 2012).
Wound Healing and Angiogenesis
Research on 2-deoxy-D-Ribose (2dDR), a degradation product of DNA, has demonstrated its potential in wound dressing development. By delivering this sugar, angiogenesis in chronic wounds can be induced, leading to enhanced wound healing. The pro-angiogenic properties of 2dDR, combined with its stability, low cost, and ease of incorporation into wound dressings, present it as an attractive alternative to traditional growth factors for wound care (Dikici et al., 2021).
Biocatalytic Production of Rare Sugars
L-Ribose and L-Ribulose, rare sugars with significant roles in various fields, can be produced using biocatalytic methods. L-Ribose isomerase, discovered in 1996, has been identified as a key enzyme for the production of these sugars. This review discusses the importance, sources, characteristics, applications, and future prospects of L-Ribose isomerase for the commercial production of L-Ribose and L-Ribulose, highlighting its potential in the production of rare sugars (Mahmood et al., 2021).
siRNA Therapeutics
Recent advancements in siRNA therapeutics have been facilitated by optimizing gene silencing efficiency through chemical modifications, including dual ribose modifications. These modifications enhance nuclease stability, gene silencing efficiency, and tissue accumulation, offering new avenues for siRNA drug development (Gangopadhyay & Gore, 2022).
Marine Isomerases in Biocatalysis
The exploration of marine-origin isomerases has shown potential in synthetic medicinal chemistry, particularly in the production of L-Ribose, D-Psicose, Lactulose, and D-Phenylalanine. Despite limited application examples, marine isomerases offer properties of industrial interest, promising future studies and applications in applied biocatalysis (Trincone, 2020).
将来の方向性
作用機序
Target of Action
D-Ribose-2,5-13C2, also known as (2S,3R,4R)-2,3,4,5-tetrahydroxy(2,5-13C2)pentanal, is a stable isotope-labeled form of D-ribose. D-ribose is a naturally occurring monosaccharide found in cells and particularly in the mitochondria . It is essential in energy production . The primary targets of this compound are the biochemical pathways involved in energy production, particularly those related to the synthesis of adenosine triphosphate (ATP) .
Mode of Action
This compound interacts with its targets by participating in the biochemical reactions that lead to the production of ATP . ATP is the main energy source for intracellular metabolic pathways . This compound, being a stable isotope-labeled form of D-ribose, can be used to study these biochemical reactions in detail.
Biochemical Pathways
This compound is involved in the pentose phosphate pathway, an alternative pathway of glucose metabolism . This pathway plays a key role in the production of ATP . When individuals take supplemental D-ribose, it can bypass part of the pentose pathway to produce D-ribose-5-phosphate for the production of energy .
Pharmacokinetics
D-Ribose, and by extension this compound, is rapidly absorbed and rapidly disappears from plasma . It shows a dose-dependent kinetic profile, where parameters change according to dosing levels . D-Ribose clearance seems to follow first-order kinetics at low dose . Thereafter, elimination systems are saturated, and elimination continues in a fast manner . D-Ribose is partially (18–37.5%) recovered from urine .
Result of Action
The primary result of the action of this compound is the production of ATP . ATP is the main energy source for intracellular metabolic pathways . Therefore, the action of this compound results in the provision of energy for cellular processes .
Action Environment
The action of this compound is influenced by the environment within the cell and the broader physiological environment. For instance, the efficiency of ATP production can be influenced by factors such as the availability of other substrates and co-factors, the activity of enzymes involved in ATP synthesis, and the overall energy demand within the cell. Furthermore, this compound is produced by microorganism fermentation of glucose in a fermentation culture medium without adding calcium carbonate , indicating that its production can be influenced by the conditions of the fermentation process .
特性
IUPAC Name |
(2R,3R,4R)-2,3,4,5-tetrahydroxy(2,5-13C2)pentanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i2+1,3+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMYPHUHKUWMLA-NXWAPHHLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([C@H]([C@H]([13C@H](C=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H,5H-Cyclopenta[f]pyrido[1,2-c][1,3]oxazepine,decahydro-,(3a-alpha-,10a-bta-,11a-bta-)-(9CI)](/img/no-structure.png)
![N-Methyl-N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine N-oxide](/img/structure/B583867.png)
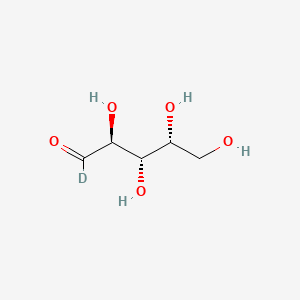
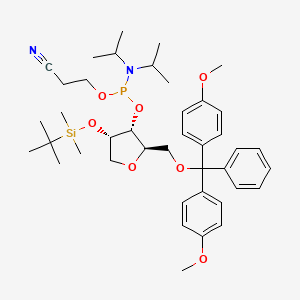
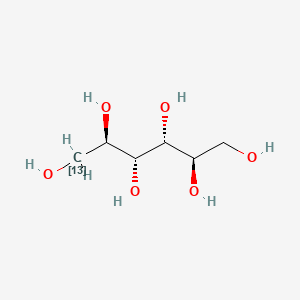
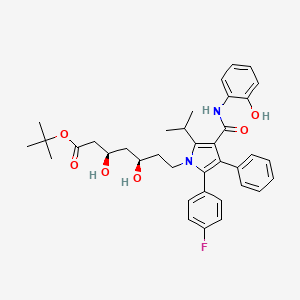


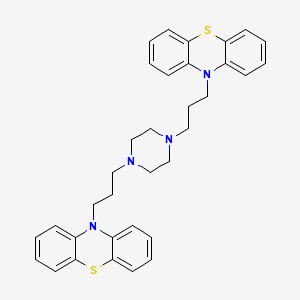
![6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol](/img/structure/B583879.png)

